Unveiling the Potent Vasodilatory and Antiplatelet Effects of Bay-41-8543: A Deep Dive into its Mechanism of Action
Unveiling the Potent Vasodilatory and Antiplatelet Effects of Bay-41-8543: A Deep Dive into its Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bay-41-8543 is a novel, orally active, and potent nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in cardiovascular homeostasis. This document provides an in-depth exploration of the core mechanism of action of Bay-41-8543, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.
Core Mechanism of Action: Direct and Synergistic sGC Activation
The primary molecular target of Bay-41-8543 is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1] Unlike physiological activators that rely on the presence of nitric oxide, Bay-41-8543 directly stimulates sGC, leading to a significant increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[1][2] This NO-independent action is crucial in conditions where endogenous NO bioavailability is impaired, such as in various cardiovascular diseases.[3][4]
Bay-41-8543's mechanism is heme-dependent and exhibits a remarkable synergistic relationship with nitric oxide.[2] It not only stimulates sGC directly but also sensitizes the enzyme to its endogenous activator, NO.[5][6] This synergistic action results in a more pronounced elevation of intracellular cGMP levels than either agent could achieve alone.[5][6] The stimulation of recombinant sGC by Bay-41-8543 is concentration-dependent, with observed increases in activity of up to 92-fold at concentrations reaching 100 μM.[5][6][7]
The elevated cGMP levels trigger a downstream signaling cascade, primarily through the activation of protein kinase G (PKG).[5] In vascular smooth muscle cells, this leads to vasorelaxation and a subsequent decrease in blood pressure.[1][8] In platelets, the activation of the cGMP/PKG/VASP (vasodilator-stimulated phosphoprotein) pathway inhibits platelet aggregation, contributing to the antithrombotic effects of the compound.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Bay-41-8543, providing a quantitative basis for its potent activity.
Table 1: In Vitro Activity of Bay-41-8543
| Parameter | Species/System | Value | Reference(s) |
| sGC Stimulation | Recombinant sGC | Up to 92-fold increase | [5][6][7] |
| IC₅₀ (Collagen-induced Platelet Aggregation) | Washed Human Platelets | 0.09 μM | [5][6] |
| IC₅₀ (Collagen-induced Platelet Aggregation) | Human Platelet Rich Plasma | 5.7 μM | [5] |
| IC₅₀ (U 46619-induced Platelet Aggregation) | Washed Human Platelets | 0.76 μM | [5] |
| IC₅₀ (ADP-induced Platelet Aggregation) | Human Platelet Rich Plasma | 12 μM | [5] |
| Vasorelaxation IC₅₀ | Aortas, Saphenous Arteries, Coronary Arteries, Veins | nM range | [1][5][6] |
Table 2: In Vivo Effects of Bay-41-8543
| Effect | Animal Model | Dosage | Outcome | Reference(s) |
| Blood Pressure Reduction | Anesthetized Rats (i.v.) | 3-300 μg/kg | Dose-dependent and long-lasting decrease | [9] |
| Blood Pressure Reduction | Anesthetized Rats (p.o.) | 0.1-1 mg/kg | Dose-dependent and long-lasting decrease | [9] |
| Blood Pressure Reduction | Conscious Spontaneously Hypertensive Rats (p.o.) | 0.1 mg/kg (threshold dose) | Dose-dependent and long-lasting decrease | [1][9] |
| Prevention of Hypertension | Renin Transgenic Rats (TGR(mRen2)27) on L-NAME (p.o.) | 3 mg/kg twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure | [8][9] |
| Hemodynamic Effects | Anesthetized Dogs (i.v.) | 3-100 μg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [1][9] |
Key Experimental Methodologies
The characterization of Bay-41-8543's mechanism of action has been elucidated through a series of well-defined in vitro and in vivo experiments.
In Vitro sGC Activity Assay
Objective: To determine the direct effect of Bay-41-8543 on the enzymatic activity of soluble guanylate cyclase.
Protocol:
-
Highly purified recombinant sGC is used.
-
The reaction mixture contains GTP as a substrate and a buffer system with appropriate cofactors (e.g., Mg²⁺).
-
Bay-41-8543 is added at a range of concentrations (e.g., 0.0001 μM to 100 μM).
-
In synergistic studies, a nitric oxide donor (e.g., DEA/NO or SNP) is included in the reaction mixture with or without Bay-41-8543.[5]
-
The reaction is incubated for a defined period at a specific temperature (e.g., 37°C).
-
The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The fold-stimulation of sGC activity is calculated by comparing the cGMP levels in the presence of Bay-41-8543 to the basal activity.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of Bay-41-8543 on platelet aggregation induced by various agonists.
Protocol:
-
Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline is established before the addition of an aggregating agent.
-
Platelet aggregation is induced by agonists such as collagen, ADP, or the thromboxane (B8750289) A₂ mimic U 46619.[5]
-
In the test samples, platelets are pre-incubated with varying concentrations of Bay-41-8543 before the addition of the agonist.
-
The percentage of aggregation is recorded, and the IC₅₀ value (the concentration of Bay-41-8543 that inhibits aggregation by 50%) is calculated.[5]
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the antihypertensive effects of Bay-41-8543 in a relevant animal model of hypertension.
Protocol:
-
Conscious, spontaneously hypertensive rats (SHR) are used.[9]
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method or via radiotelemetry for continuous monitoring.[10]
-
A baseline blood pressure reading is obtained before drug administration.
-
Bay-41-8543 is administered orally (p.o.) at various doses.[9]
-
Blood pressure and heart rate are monitored at multiple time points after administration to determine the magnitude and duration of the antihypertensive effect.[9]
-
In long-term studies, the drug is administered daily for several weeks to assess for tachyphylaxis and sustained efficacy.[9]
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanism and experimental design, the following diagrams are provided in the DOT language for clear visualization.
Caption: Signaling pathway of Bay-41-8543 action.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY-41-8543 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
